
Phenol, 2,4-dichloro-, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,4-dichloro-, methanesulfonate: is a chemical compound that belongs to the class of chlorinated phenols. It is characterized by the presence of two chlorine atoms attached to the phenol ring at the 2 and 4 positions, and a methanesulfonate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,4-dichloro-, methanesulfonate typically involves the chlorination of phenol followed by the introduction of the methanesulfonate group. The process can be summarized as follows:
Chlorination of Phenol: Phenol is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4-dichlorophenol.
Methanesulfonation: The 2,4-dichlorophenol is then treated with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonate group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Phenol, 2,4-dichloro-, methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or the methanesulfonate group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted phenols with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include quinones or other oxidized derivatives of the phenol group.
Reduction Reactions: Products include dechlorinated phenols or phenols without the methanesulfonate group.
Scientific Research Applications
Phenol, 2,4-dichloro-, methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,4-dichloro-, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo fission, releasing a reactive intermediate that can alkylate nucleophilic sites within biological molecules. This alkylation can lead to the inhibition of enzyme activity or the modification of protein structures, thereby exerting its biological effects .
Comparison with Similar Compounds
Phenol, 2,4-dichloro-, methanesulfonate can be compared with other chlorinated phenols and methanesulfonates:
Phenol, 2,4-dichloro-: This compound lacks the methanesulfonate group and has different reactivity and applications.
Phenol, 4-chloro-, methanesulfonate: This compound has only one chlorine atom and may exhibit different chemical and biological properties.
Phenol, 2,6-dichloro-, methanesulfonate: This compound has chlorine atoms at the 2 and 6 positions, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfonate group, which confer distinct chemical and biological properties.
Properties
CAS No. |
3687-13-6 |
|---|---|
Molecular Formula |
C7H6Cl2O3S |
Molecular Weight |
241.09 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) methanesulfonate |
InChI |
InChI=1S/C7H6Cl2O3S/c1-13(10,11)12-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
InChI Key |
HWTBOKMYXXIASI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)
![1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12435129.png)
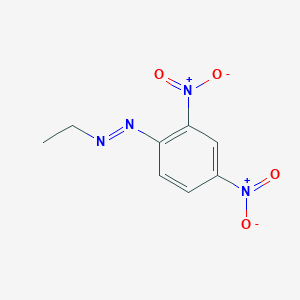
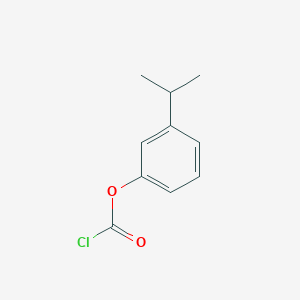
![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)
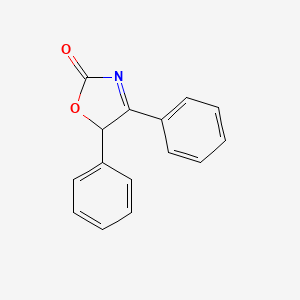
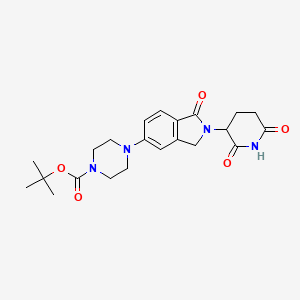
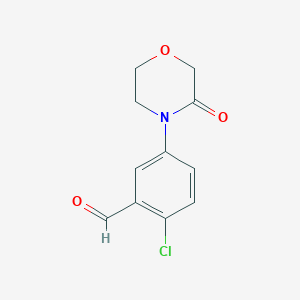
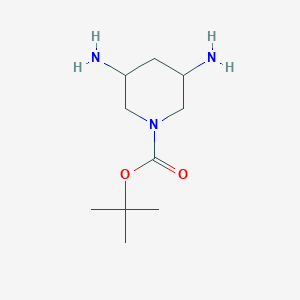
![4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid](/img/structure/B12435177.png)
![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)
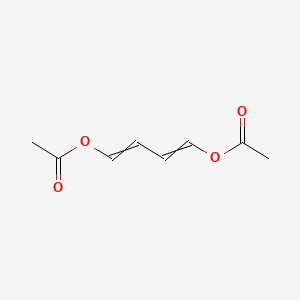
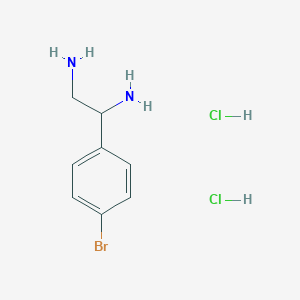
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
